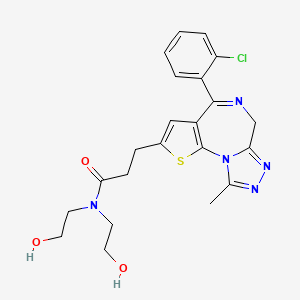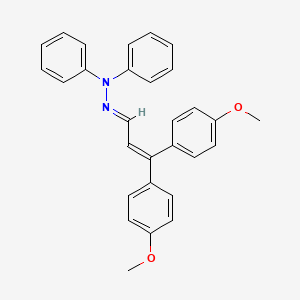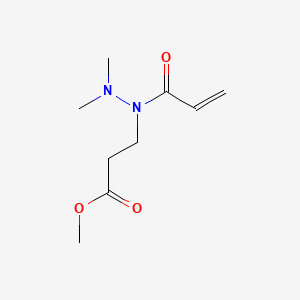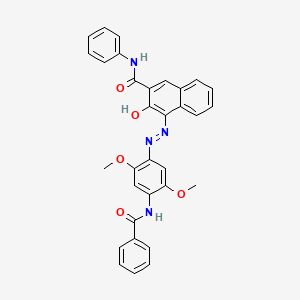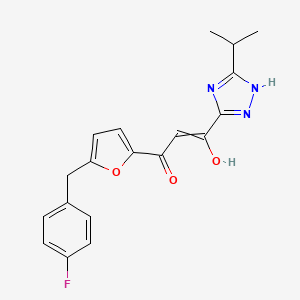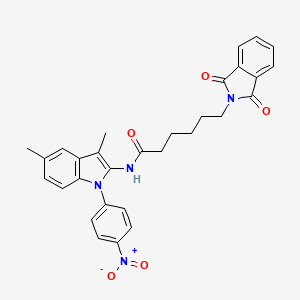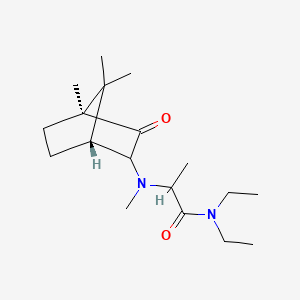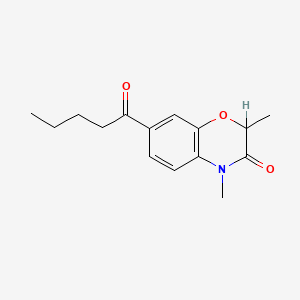
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester is an organic compound that belongs to the class of carbamodithioic acids. This compound is characterized by the presence of a phenylmethyl ester group and a 2-(ethenyloxy)ethyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester typically involves the reaction of carbamodithioic acid with appropriate alcohols and esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, and thiolates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioic acid derivatives.
Scientific Research Applications
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, ethyl ester
- Carbamodithioic acid, dimethyl-, ethyl ester
- Carbamodithioic acid, [2-(ethenyloxy)ethyl]-, heptyl ester
Uniqueness
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester is unique due to its specific ester and ethyloxyethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
126560-50-7 |
|---|---|
Molecular Formula |
C12H15NOS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
benzyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C12H15NOS2/c1-2-14-9-8-13-12(15)16-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,15) |
InChI Key |
FBTFQGIBSVBBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


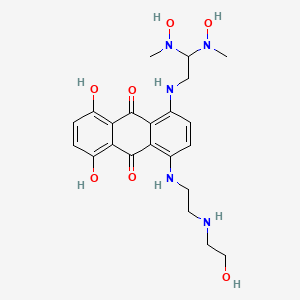
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
